molecular formula C11H6F3NO2 B3165882 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- CAS No. 904369-14-8

2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-

Cat. No.: B3165882
CAS No.: 904369-14-8
M. Wt: 241.17 g/mol
InChI Key: JERPQBAYUDUSAQ-UHFFFAOYSA-N
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Description

2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- is a chemical compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- typically involves the introduction of a trifluoromethoxy group to the quinoline ring. One common method involves the reaction of 2-quinolinecarboxaldehyde with trifluoromethoxy-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted quinoline derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for coordination chemistry.

    Biology: Employed in the development of fluorescent sensors for detecting metal ions in biological samples.

    Medicine: Investigated for its potential use in drug development, particularly in preclinical studies for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand that binds to metal ions, forming complexes that can be detected using fluorescence. This property makes it useful in the development of sensors for metal ion detection.

Comparison with Similar Compounds

Similar Compounds

    2-Quinolinecarboxaldehyde: Lacks the trifluoromethoxy group, making it less versatile in certain chemical reactions.

    8-Hydroxy-2-quinolinecarboxaldehyde: Contains a hydroxyl group, which imparts different chemical properties and reactivity.

    4-Quinolinecarboxaldehyde: The position of the carboxaldehyde group affects its reactivity and applications.

Uniqueness

This functional group imparts unique electronic and steric properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethoxy)quinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)17-9-3-4-10-7(5-9)1-2-8(6-16)15-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERPQBAYUDUSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)C=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249262
Record name 6-(Trifluoromethoxy)-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904369-14-8
Record name 6-(Trifluoromethoxy)-2-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904369-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethoxy)-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-
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Reactant of Route 6
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